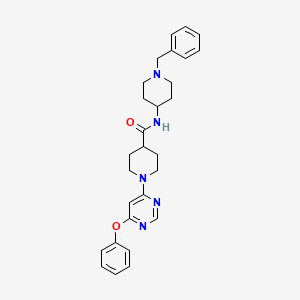

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

説明

特性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O2/c34-28(31-24-13-15-32(16-14-24)20-22-7-3-1-4-8-22)23-11-17-33(18-12-23)26-19-27(30-21-29-26)35-25-9-5-2-6-10-25/h1-10,19,21,23-24H,11-18,20H2,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFQEMGHWHYPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC(=NC=N4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenoxypyrimidinyl groups. Common reagents used in these reactions include piperidine, benzyl chloride, and phenoxypyrimidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carboxamide group to amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the benzyl or phenoxypyrimidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

Substitution: Sodium hydride, dimethylformamide, and room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

科学的研究の応用

Antiviral Therapy

One of the primary applications of N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is its use as an NNRTI targeting HIV reverse transcriptase.

Case Studies

Research has shown that derivatives of this compound exhibit promising activity against HIV strains resistant to other NNRTIs. For instance:

- Study A : A comparative analysis demonstrated that certain derivatives had improved potency against resistant HIV strains compared to existing NNRTIs .

- Study B : In vitro studies indicated that the compound significantly reduced viral load in cultured human T cells infected with HIV .

Potential in Cancer Therapy

Emerging studies suggest that similar piperidine derivatives may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and survival.

Mechanism

The structural similarity to known anticancer agents allows these compounds to interact with various targets within cancer cells, potentially leading to apoptosis (programmed cell death).

Case Studies

Recent investigations have reported:

- Study C : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, suggesting a potential role in cancer treatment .

- Study D : Combination therapy involving this compound and traditional chemotherapeutic agents showed enhanced efficacy in preclinical models .

Neurological Applications

There is growing interest in the neuropharmacological properties of piperidine derivatives, including N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide.

Mechanism

These compounds may influence neurotransmitter systems, particularly those involving dopamine and serotonin, making them candidates for treating neurodegenerative diseases and mood disorders.

Case Studies

Preliminary findings include:

作用機序

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

類似化合物との比較

Sigma Receptor Ligands

N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives () are potent sigma1 receptor ligands . The target compound replaces the phenylacetamide group with a phenoxypyrimidinyl moiety. Studies on sigma receptor ligands suggest that electron-withdrawing substituents (e.g., halogens) enhance binding affinity, while bulkier groups like phenoxy may alter steric interactions.

Antiviral Piperidine Carboxamides

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () exhibit SARS-CoV-2 inhibition . In contrast, the target compound’s phenoxypyrimidinyl group introduces a heteroaromatic ring with oxygen, which may reduce lipophilicity but offer π-π stacking interactions with viral proteins.

Anti-Alzheimer’s Triazole-Chromenone Derivatives

Compound 17 (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide) demonstrates acetylcholinesterase (AChE) inhibition (IC50 = 1.80 µM) () . The chromenone and triazole groups in Compound 17 contribute to AChE binding, whereas the target compound’s phenoxypyrimidine lacks these motifs, suggesting divergent therapeutic applications.

Pyridazine vs. Pyrimidine Analogs

A structural analog with a 6-methoxypyridazin-3-yl group () shares the same molecular formula (C23H31N5O2) as the target compound but differs in heterocycle substitution . This substitution may influence target selectivity, though biological data are unavailable.

Fluorinated Piperidine Derivatives

Fluorophenyl-substituted piperidines () are common in medicinal chemistry due to fluorine’s metabolic stability benefits . The target compound’s phenoxy group lacks fluorine, which may reduce metabolic stability but increase lipophilicity, affecting blood-brain barrier penetration.

生物活性

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple piperidine rings and a phenoxypyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 398.53 g/mol. The presence of the benzyl and phenoxy groups suggests potential interactions with various biological targets, particularly receptors in the central nervous system.

Research indicates that compounds with similar structures often interact with dopamine receptors, specifically the dopamine D4 receptor (D4R). The D4R is implicated in several neurological disorders, including Parkinson's disease and schizophrenia. Compounds that act as antagonists at this receptor may help mitigate symptoms associated with these conditions by modulating dopaminergic signaling pathways .

Biological Activity

-

Dopamine Receptor Antagonism :

- Selectivity : Studies have shown that related compounds exhibit significant selectivity for D4R over other dopamine receptor subtypes, which is crucial for minimizing side effects associated with non-selective receptor modulation .

- In Vivo Efficacy : In animal models, such as the 6-hydroxydopamine (6-OHDA) mouse model, compounds similar to N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide have demonstrated dose-dependent reductions in dyskinesia scores, indicating their potential utility in treating Parkinson's disease-related symptoms .

- Anticonvulsant Properties :

- Chemokine Receptor Interaction :

Table 1: Summary of Biological Activities

Q & A

Q. How can computational modeling guide SAR studies?

- Methodological Answer :

- QM/MM Simulations : Calculate electrostatic potentials to predict binding affinity (e.g., pyrimidine ring interactions in ).

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite.

- ADMET Prediction : Use SwissADME to optimize logP (<5) and PSA (<90 Ų) for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。